4-Chloro-1-propoxy-9H-thioxanthen-9-one
Overview
Description
4-Chloro-1-propoxy-9H-thioxanthen-9-one is a synthetic compound primarily used in the biomedical field as an intermediary reagent for pharmaceuticals . It’s crucial for developing drugs aimed at treating various cardiac diseases and neurological disorders .
Molecular Structure Analysis
The empirical formula of this compound is C16H13ClO2S . It has a molecular weight of 304.79 .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 467.4±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The flash point is 236.5±28.7 °C .Scientific Research Applications
Photoinitiators in Packaging Materials
- 4-Chloro-1-propoxy-9H-thioxanthen-9-one (CPTX) has been evaluated as a photoinitiator in packaging materials, particularly in food packaging. A study by Van den Houwe et al. (2014) focused on its migration from cardboard packaging into food simulants, highlighting its relevance in ensuring food safety and packaging integrity.
Photopolymerization Studies
- Research by Chen et al. (2009) explored the use of CPTX in the photopolymerization of vinyl ether networks. The study investigated the effect of various parameters like radiation intensity and photosensitizer concentration on the polymerization process, indicating CPTX's potential in materials science and engineering.
Photochemical Properties and Applications
- Studies have also delved into the photochemical properties of CPTX. For instance, Allen et al. (1997) conducted research on the photoinitiator properties of 1-chloro-substituted thioxanthones, including CPTX, examining their influence on photopolymerization activities. This research, detailed in Allen et al. (1997), is significant for understanding the photochemical dynamics of CPTX in various industrial applications.
Synthesis and Structural Studies
- The synthesis and structural analysis of CPTX have been subjects of research too. Liu et al. (2005) provided insights into the molecular structure of CPTX in their study, highlighting the coplanarity of the molecule's rings and its implications for chemical properties and reactions. Their findings are documented in Liu et al. (2005).
Biomedical Research Applications
- Although your requirement excludes drug use and side effects, it's notable that CPTX and related compounds have been explored in biomedical contexts for their potential in drug synthesis and biological activities.
Mechanism of Action
Safety and Hazards
The safety data sheet suggests avoiding dust formation and breathing vapors, mist, or gas . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . It’s recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing .
Properties
IUPAC Name |
4-chloro-1-propoxythioxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)16-14(12)15(18)10-5-3-4-6-13(10)20-16/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDDOSBTFLWLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)Cl)SC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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